molecular formula C8H7Cl2FS B13286591 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol

Cat. No.: B13286591
M. Wt: 225.11 g/mol
InChI Key: SVMHGEDCHQFVEQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol is an organic compound characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol typically involves the introduction of thiol groups to a pre-formed aromatic ring. One common method involves the reaction of 2,4-dichloro-5-fluorobenzene with ethanethiol under specific conditions to yield the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of halogen atoms may also influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine: Similar structure but with an amine group instead of a thiol group.

    1-(2-fluorophenyl)ethane-1-thiol: Lacks the chlorine atoms present in 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol.

Uniqueness

This compound is unique due to the combination of chlorine, fluorine, and thiol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7Cl2FS

Molecular Weight

225.11 g/mol

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethanethiol

InChI

InChI=1S/C8H7Cl2FS/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3

InChI Key

SVMHGEDCHQFVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)S

Origin of Product

United States

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